beta-Cubebene

Description

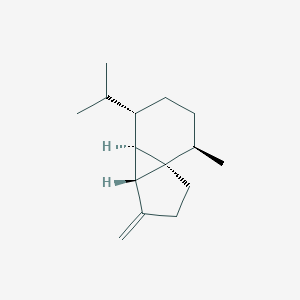

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S,6R,7S,10R)-10-methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.01,5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRZGYRCMPZNJF-KHMAMNHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C13C2C(=C)CC3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H]2[C@]13[C@@H]2C(=C)CC3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017555 | |

| Record name | beta-Cubebene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13744-15-5 | |

| Record name | β-Cubebene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13744-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cubebene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013744155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Cubebene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Cyclopenta[1,3]cyclopropa[1,2]benzene, octahydro-7-methyl-3-methylene-4-(1-methylethyl)-, (3aS,3bR,4S,7R,7aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-Cubebene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence and Distribution of β-Cubebene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Cubebene, a tricyclic sesquiterpene, is a volatile organic compound found in a variety of plant species. This technical guide provides an in-depth overview of the natural sources, distribution, and biosynthesis of β-cubebene. Quantitative data on its concentration in various plant essential oils and extracts are presented in tabular format for comparative analysis. Furthermore, detailed methodologies for the extraction, isolation, and characterization of β-cubebene are provided, including steam distillation, solvent extraction, and gas chromatography-mass spectrometry (GC-MS). The guide also features a diagrammatic representation of the proposed biosynthetic pathway of β-cubebene from farnesyl pyrophosphate, rendered using the DOT language for clarity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific and therapeutic potential of β-cubebene.

Natural Sources and Distribution of β-Cubebene

β-Cubebene has been identified in a diverse range of plant families, with its primary and most well-known source being the berries of Piper cubeba, commonly known as cubeb or tailed pepper.[1] This aromatic plant, native to Indonesia and other parts of Southeast Asia, produces an essential oil rich in sesquiterpenoids, including a significant concentration of β-cubebene.

Beyond Piper cubeba, β-cubebene is also a constituent of the essential oils of several other plants, including sweet basil (Ocimum basilicum), Roman chamomile (Chamaemelum nobile), pot marjoram (Origanum onites), and bay leaf (Laurus nobilis).[1] Its presence has also been reported in Artemisia thuscula and Humulus lupulus (hops). The occurrence of β-cubebene across different plant orders suggests a widespread, albeit often minor, presence in the plant kingdom.

Quantitative Analysis of β-Cubebene in Various Plant Species

The concentration of β-cubebene can vary significantly depending on the plant species, the specific part of the plant, the geographical origin, and the extraction method employed. The following tables summarize the quantitative data available in the literature.

Table 1: Concentration of β-Cubebene in the Essential Oil of Piper cubeba

| Plant Part | Extraction Method | Concentration (%) | Reference |

| Berries | Steam Distillation | 1.3 | Int. J. Pharm. Sci. Rev. Res., 2015 |

| Berries | Hydrodistillation | 5.59 | sCentInDB |

Table 2: Concentration of β-Cubebene in Various Other Plant Essential Oils and Extracts

| Plant Species | Plant Part | Extraction Method | Concentration (%) | Reference |

| Artemisia arborescens** | Aerial Parts | Hydrodistillation | 0.8 | Lebanese Science Journal, 2011 |

| Salvia nemorosa | Aerial Parts | Hydrodistillation | 0.1 - 0.2 | Molecules, 2024 |

| Dalea strobilacea | Aerial Parts | Hydrodistillation | 0.1 | Redalyc, 2016 |

| Psidium cattleianum | Aerial Parts | n-hexane extract | Present (unquantified) | PLOS One, 2022 |

Biosynthesis of β-Cubebene

β-Cubebene, as a sesquiterpene, is biosynthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, both of which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of two molecules of IPP with one molecule of DMAPP leads to the formation of the C15 precursor, farnesyl pyrophosphate (FPP).

The final and critical step in the biosynthesis of β-cubebene is the cyclization of the linear FPP molecule, a reaction catalyzed by a specific enzyme known as β-cubebene synthase. This enzyme facilitates a complex series of carbocation-mediated intramolecular rearrangements, ultimately leading to the formation of the characteristic tricyclic structure of β-cubebene.

Experimental Protocols

Extraction of β-Cubebene

Steam distillation is a common method for extracting volatile compounds like β-cubebene from plant material.

Methodology:

-

Preparation of Plant Material: The dried berries of Piper cubeba are coarsely ground to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask with distilled water.

-

Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, carrying the volatile essential oils with it.

-

Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility and different densities, the essential oil will form a layer on top of the water and can be separated.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Parameters:

-

Distillation Time: 3-6 hours

-

Temperature: 100 °C (boiling point of water)

Solvent extraction can also be employed to isolate β-cubebene, particularly when a broader range of compounds is of interest.

Methodology:

-

Preparation of Plant Material: The dried and powdered plant material is placed in a flask.

-

Solvent Addition: An appropriate organic solvent, such as n-hexane or ethanol, is added to the plant material. The choice of solvent depends on the polarity of the target compounds.

-

Extraction: The mixture is typically agitated or refluxed for a specific period to allow the solvent to extract the desired compounds.

-

Filtration: The mixture is then filtered to separate the solid plant residue from the liquid extract.

-

Solvent Evaporation: The solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude extract containing β-cubebene.

Parameters:

-

Solvent-to-Solid Ratio: 10:1 (v/w)

-

Extraction Time: 24-48 hours at room temperature with agitation, or a few hours under reflux.

Analysis of β-Cubebene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used analytical technique for the identification and quantification of volatile compounds like β-cubebene in essential oils and plant extracts.

Methodology:

-

Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the identification of the compound by comparison with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram.

Typical GC-MS Parameters:

-

GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 3 °C/min to 240 °C.

-

Hold: 10 minutes at 240 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for β-cubebene. The quantitative data presented in the tables offer a valuable resource for comparative studies, while the detailed protocols provide a practical foundation for researchers initiating studies on this sesquiterpene. The elucidation of the biosynthetic pathway and the provided experimental workflows aim to facilitate a deeper understanding and further investigation into the chemical and biological properties of β-cubebene. As research into natural products continues to expand, a thorough understanding of compounds like β-cubebene is essential for unlocking their potential applications in various scientific and industrial fields.

References

The Biosynthesis of β-Cubebene in Piper cubeba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthesis pathway of β-cubebene, a significant sesquiterpene found in the essential oil of Piper cubeba (cubeb pepper). Due to the limited specific research on the direct pathway in P. cubeba, this document synthesizes current knowledge of sesquiterpene biosynthesis, drawing parallels from related species, particularly within the Magnoliids. It outlines the upstream metabolic pathways, a hypothetical enzymatic step catalyzed by a putative β-cubebene synthase, and detailed, adaptable experimental protocols for the elucidation and characterization of this pathway. This guide is intended to serve as a foundational resource for researchers investigating the medicinal and aromatic properties of P. cubeba and for professionals in drug development exploring the therapeutic potential of its bioactive compounds.

Introduction

Piper cubeba L., commonly known as cubeb pepper, is a plant belonging to the Piperaceae family, renowned for its pungent berries and aromatic essential oil.[1] The essential oil is a complex mixture of monoterpenes and sesquiterpenes, with β-cubebene being a characteristic component contributing to its unique aroma and potential biological activities.[2] Sesquiterpenes, C15 isoprenoids, are synthesized from farnesyl pyrophosphate (FPP) and exhibit a vast structural diversity, which translates to a wide range of pharmacological effects. Understanding the biosynthetic origin of β-cubebene is crucial for metabolic engineering efforts to enhance its production and for the exploration of its therapeutic applications.

This guide details the proposed biosynthetic route to β-cubebene in P. cubeba, starting from central carbon metabolism to the final cyclization step. It also provides hypothetical quantitative data and detailed experimental methodologies to facilitate further research in this area.

Proposed Biosynthesis Pathway of β-Cubebene

The biosynthesis of β-cubebene, like all sesquiterpenes in plants, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3] These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[4] For sesquiterpene biosynthesis, the MVA pathway is the primary source of IPP and DMAPP.[4]

2.1. Upstream Pathways: MVA and MEP

-

Mevalonate (MVA) Pathway: This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP.

-

Methylerythritol Phosphate (MEP) Pathway: This plastid-localized pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic reactions then leads to the formation of both IPP and DMAPP.

IPP is isomerized to DMAPP by isopentenyl pyrophosphate isomerase. One molecule of DMAPP is then condensed with two molecules of IPP by farnesyl pyrophosphate synthase (FPPS) to generate the C15 precursor, farnesyl pyrophosphate (FPP).

2.2. The Cyclization of Farnesyl Pyrophosphate

The final and key step in the biosynthesis of β-cubebene is the cyclization of the linear FPP molecule. This complex transformation is catalyzed by a specific class of enzymes known as terpene synthases (TPSs), in this case, a putative β-cubebene synthase. While a β-cubebene synthase has not yet been isolated and characterized from Piper cubeba, a homologous enzyme has been identified in Magnolia grandiflora, another member of the Magnoliids.[5] This suggests that a similar enzyme likely exists in P. cubeba.

The proposed mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements to form the characteristic cubebane skeleton. The reaction is terminated by the deprotonation of a carbocation intermediate to yield the final β-cubebene product.

Pathway Diagram

References

- 1. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Terpene - Wikipedia [en.wikipedia.org]

- 4. Plant communication - Wikipedia [en.wikipedia.org]

- 5. Biochemical and Genomic Characterization of Terpene Synthases in Magnolia grandiflora [agris.fao.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Beta-Cubebene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-cubebene is a tricyclic sesquiterpenoid with the molecular formula C₁₅H₂₄. Found in the essential oils of various aromatic plants, most notably cubeb pepper (Piper cubeba), it has garnered interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and a discussion of its potential biological signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| Appearance | Colorless to pale yellow solid (estimated) | [2] |

| Melting Point | 59.00 to 61.00 °C at 760.00 mm Hg | [2] |

| Boiling Point | 283.00 to 285.00 °C at 760.00 mm Hg | [2] |

| Density | Data Not Available | |

| Solubility in Water | 0.07057 mg/L at 25 °C (estimated) | [2] |

| Solubility in Organic Solvents | Soluble in alcohol | [2] |

| logP (o/w) | 6.181 (estimated) | [2] |

| Vapor Pressure | 0.014000 mmHg at 25.00 °C (estimated) | [2] |

| Flash Point | 235.00 °F (112.78 °C) TCC | [2] |

| CAS Number | 13744-15-5 | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data of 6-epi-beta-cubebene (a stereoisomer):

A ¹³C NMR spectrum is available for 6-epi-beta-cubebene. Due to the structural similarities, the chemical shifts are expected to be comparable to those of this compound.

A comprehensive analysis with detailed assignments for this compound would require further experimental work or access to proprietary spectral libraries.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and a specific fragmentation pattern that is useful for its identification in complex mixtures like essential oils.

Experimental Protocols

Isolation of this compound by Steam Distillation

This protocol describes a general method for the isolation of essential oils rich in this compound from Piper cubeba berries.

Materials and Equipment:

-

Ground Piper cubeba berries

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Place the ground Piper cubeba berries into the boiling flask of the steam distillation apparatus.

-

Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Assemble the steam distillation apparatus.

-

Heat the flask using the heating mantle to generate steam. The steam will pass through the plant material, volatilizing the essential oils.

-

The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

-

Collect the distillate, which will be a mixture of water and essential oil, in the receiving flask.

-

Transfer the distillate to a separatory funnel and allow the layers to separate. The essential oil layer will typically be less dense and will float on top of the water.

-

Carefully drain the lower aqueous layer and collect the essential oil.

-

Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

-

Remove the solvent (if any was used for extraction from the hydrosol) using a rotary evaporator to yield the pure essential oil containing this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound in an essential oil sample.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Helium (carrier gas)

-

A suitable capillary column (e.g., HP-5MS)

-

Essential oil sample containing this compound

-

Solvent for dilution (e.g., hexane)

Procedure:

-

Prepare a diluted solution of the essential oil sample in hexane.

-

Set the GC-MS parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 3 °C/min).

-

Carrier Gas Flow Rate: Typically around 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 500.

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

The compounds in the sample will be separated based on their boiling points and polarity as they pass through the column.

-

As each compound elutes from the column, it will be ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum is compared to a reference library (e.g., NIST) to identify this compound and other components of the essential oil.

Biological Activity and Signaling Pathways

This compound has been reported to possess antioxidant and anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, plausible signaling pathways can be hypothesized based on the activity of related compounds and general principles of pharmacology.

Hypothetical Anti-Inflammatory Signaling Pathway

A study on the related compound, alpha-iso-cubebene, has shown that it can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor.[3] NF-κB is a key regulator of the inflammatory response. Based on this, a hypothetical anti-inflammatory mechanism for this compound is proposed below.

References

- 1. This compound | C15H24 | CID 93081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of endothelial cell adhesion by the new anti-inflammatory agent alpha-iso-cubebene - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Cubebene: A Technical Guide for Researchers

Abstract

Beta-cubebene, a tricyclic sesquiterpene naturally occurring in various aromatic plants, has garnered increasing interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, and putative biological activities, including its antioxidant and anti-inflammatory effects. Detailed experimental protocols for the assessment of these activities and a plausible mechanism of action involving key inflammatory signaling pathways are presented to support further research and drug development endeavors.

Introduction

This compound (CAS No: 13744-15-5; Molecular Formula: C15H24) is a volatile organic compound found in the essential oils of numerous plants, most notably from the berries of Piper cubeba, commonly known as cubeb or tailed pepper.[1][2] As a member of the sesquiterpenoid class of natural products, this compound is characterized by a complex three-ring structure.[1] Preliminary studies on compounds with similar structures suggest that this compound may possess significant antioxidant and anti-inflammatory properties, making it a person of interest for further investigation in the context of inflammatory diseases and oxidative stress-related conditions.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments and summarizing critical data to facilitate a deeper understanding of this compound's biological potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 13744-15-5 | [1][2] |

| Molecular Formula | C15H24 | [1][2] |

| Molecular Weight | 204.35 g/mol | [1] |

| IUPAC Name | (1R,5S,6R,7S,10R)-10-methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.0¹,⁵]decane | [1] |

| Class | Sesquiterpenoid | [1] |

Biological Activities

While direct experimental evidence for the biological activities of this compound is still emerging, studies on structurally related compounds provide strong indications of its potential as an antioxidant and anti-inflammatory agent.

Antioxidant Activity

The antioxidant potential of a compound can be assessed by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose.

Anti-inflammatory Activity

The anti-inflammatory effects of natural compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, upon stimulation with bacterial endotoxins like lipopolysaccharide (LPS). Key inflammatory markers include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).

A study on a closely related compound, alpha-iso-cubebenol, isolated from Schisandra chinensis, demonstrated significant anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages. This compound was found to inhibit the production of NO and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This provides a strong rationale for investigating similar activities in this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol is for the identification and quantification of this compound in a plant extract.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Column: Rtx-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

-

Sample Preparation: Dilute the essential oil or plant extract containing this compound in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min

-

Ramp: 3 °C/min to 240 °C

-

Hold at 240 °C for 5 min

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Ion Source Temperature: 230 °C

-

Interface Temperature: 280 °C

-

Mass Range: m/z 40-500

-

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of a reference standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the antioxidant capacity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

For the control, add 100 µL of DPPH solution to 100 µL of methanol.

-

For the blank, add 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the investigation of the anti-inflammatory effects of this compound.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for nitric oxide measurement

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM at 37 °C in a humidified atmosphere of 5% CO2.

-

Cell Viability Assay (MTT Assay): Before assessing anti-inflammatory activity, determine the non-toxic concentration range of this compound on RAW 264.7 cells.

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

-

TNF-α and IL-6 Measurement:

-

Following the same treatment protocol as the NO assay, collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

-

Putative Signaling Pathways

Based on findings for the structurally analogous compound alpha-iso-cubebenol, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. It is plausible that this compound inhibits the degradation of IκB, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors involved in the expression of inflammatory mediators. Alpha-iso-cubebenol has been shown to suppress the phosphorylation of ERK, JNK, and p38. It is therefore hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of one or more of these MAPK pathways.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Future Directions

The information presented in this guide highlights the potential of this compound as a bioactive compound with antioxidant and anti-inflammatory properties. However, further research is imperative to validate these preliminary findings. Future studies should focus on:

-

Directly assessing the anti-inflammatory and antioxidant activities of purified this compound using the protocols outlined herein and other relevant assays.

-

Elucidating the precise molecular mechanisms by which this compound modulates the NF-κB and MAPK signaling pathways, including the identification of direct molecular targets.

-

Conducting in vivo studies in animal models of inflammation and oxidative stress to evaluate the therapeutic efficacy and safety profile of this compound.

-

Investigating the structure-activity relationship of cubebene-type sesquiterpenoids to identify even more potent derivatives.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for researchers to explore its biological activities and mechanisms of action. The detailed experimental protocols and hypothesized signaling pathways offer a clear roadmap for future investigations that will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

The Enigmatic Role of β-Cubebene in Flora: A Deep Dive into its Biological Significance

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the multifaceted biological roles of β-cubebene, a tricyclic sesquiterpene found across a diverse range of plant species. From its intricate biosynthesis to its pivotal functions in plant defense and ecological interactions, this document provides a thorough examination of the current scientific understanding of this volatile organic compound. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to facilitate further research and application in fields such as drug development, agriculture, and chemical ecology.

Introduction to β-Cubebene

β-Cubebene is a naturally occurring sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄.[1] As a volatile organic compound, it contributes to the characteristic aroma of many plants and their essential oils. It is a constituent of the essential oils of a variety of species, including Piper cubeba (cubeb pepper), from which it derives its name, as well as in various Artemisia and Humulus species.[1] This guide explores its biosynthesis, ecological functions, and potential applications, supported by quantitative data and detailed experimental methodologies.

Biosynthesis of β-Cubebene

The biosynthesis of β-cubebene, like all sesquiterpenes, originates from the isoprenoid pathway. Specifically, it is derived from farnesyl pyrophosphate (FPP), a C15 intermediate. The synthesis of β-cubebene is catalyzed by a class of enzymes known as terpene synthases. The pathway begins with the cyclization of FPP, a reaction that can lead to a variety of sesquiterpene skeletons. In the case of β-cubebene, a specific terpene synthase guides the cyclization cascade to form the characteristic tricyclic cubebane skeleton.[2]

Biosynthesis pathway of β-cubebene from IPP and DMAPP.

Biological Roles in Plants

β-Cubebene plays a significant role in the intricate life of plants, primarily in defense mechanisms and interactions with other organisms.

Plant Defense

Sesquiterpenes are well-documented as key players in plant defense against herbivores and pathogens.[3] While direct studies on β-cubebene's impact on plant signaling pathways are still emerging, the broader context of terpene-mediated defense suggests its involvement in induced defense responses. These responses are often mediated by phytohormone signaling pathways, such as those involving jasmonic acid (JA) and salicylic acid (SA).[4][5][6][7] It is plausible that herbivory or pathogen attack triggers the production and release of β-cubebene, which may then act as a signaling molecule to activate defense-related genes in the plant.

Ecological Interactions

Volatile organic compounds like β-cubebene are crucial for mediating interactions between plants and insects. They can act as attractants for pollinators or as repellents for herbivores. The specific role of β-cubebene in these interactions can vary depending on the plant and insect species involved.

Quantitative Data on β-Cubebene

The concentration of β-cubebene varies significantly among different plant species and even within different tissues of the same plant. Its biological activities have been quantified in various studies, providing valuable data for potential applications.

Table 1: Concentration of β-Cubebene in Various Plant Essential Oils

| Plant Species | Plant Part | Concentration (%) | Reference |

| Piper cubeba | Fruit | 12.3 - 18.3 | [2][8] |

| Boenninghausenia albiflora | Leaf | 18.26 | [9] |

| Artemisia dubia | Leaf | 21.77 | [9] |

| Mikania scandens | Leaf | 11.33 (as α-cubebene) | [10] |

| Acritopappus confertus | - | 4.81 | [11] |

Table 2: Antimicrobial Activity of β-Cubebene and Related Compounds

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| Marrubium vulgare essential oil (containing 1.52% β-cubebene) | Staphylococcus aureus | 1120 | |

| Marrubium vulgare essential oil (containing 1.52% β-cubebene) | Staphylococcus epidermidis | 560 | |

| Mikania scandens essential oil (containing 11.33% α-cubebene) | Rhizoctonia solani | 125 - 500 | [10] |

| β-Caryophyllene | Staphylococcus aureus | 3 µM | [12] |

Table 3: Anti-inflammatory and Cytotoxic Activities

| Compound/Extract | Cell Line | Activity | IC₅₀ (µg/mL) | Reference |

| Psidium cattleianum n-hexane extract (containing cubebene) | MCF-7 (Breast cancer) | Cytotoxicity | 29.18 ± 0.43 | [13] |

| Psidium cattleianum n-hexane extract (containing cubebene) | HCT-116 (Colon cancer) | Cytotoxicity | 56.55 ± 6.8 | [13] |

| β-Caryophyllene | HCT 116 (Colon cancer) | Anti-proliferative | 19 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of β-cubebene.

Extraction of Essential Oil and GC-MS Analysis

Objective: To extract and quantify β-cubebene from plant material.

Protocol:

-

Hydrodistillation:

-

Air-dry the plant material (e.g., leaves, fruits) at room temperature.

-

Grind the dried material into a fine powder.

-

Subject a known weight of the powdered material (e.g., 100 g) to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.[14]

-

Collect the essential oil and dry it over anhydrous sodium sulfate.

-

Store the oil in a sealed vial at 4°C until analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1 µL of the essential oil (diluted in a suitable solvent like hexane, if necessary) in split mode.

-

Oven Temperature Program:

-

Initial temperature: e.g., 60°C for 2 min.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: Maintain at 240°C for 10 min.

-

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 40-500.

-

-

Compound Identification: Identify β-cubebene by comparing its mass spectrum and retention index with those of authentic standards and reference libraries (e.g., NIST, Wiley).

-

Workflow for essential oil extraction and GC-MS analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of β-cubebene against microbial pathogens.

Protocol:

-

Prepare Inoculum: Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a two-fold serial dilution of β-cubebene in a 96-well microtiter plate using a suitable broth medium. The concentration range should be appropriate to determine the MIC.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of β-cubebene that completely inhibits the visible growth of the microorganism.[15][16][17][18][19]

Insect Repellent Activity (Arm-in-Cage Assay)

Objective: To evaluate the repellent efficacy of β-cubebene against mosquitoes.

Protocol:

-

Test Subjects: Use laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti).

-

Test Cages: Use standard mosquito cages (e.g., 40x40x40 cm) containing a known number of mosquitoes (e.g., 200).

-

Repellent Application: Apply a known concentration of β-cubebene in a suitable carrier (e.g., ethanol) to a defined area on a volunteer's forearm. The other forearm can be treated with the carrier alone as a control.

-

Exposure: Insert the treated and control forearms into the mosquito cages for a fixed period (e.g., 3 minutes).

-

Data Collection: Record the number of mosquito landings and/or biting attempts on each forearm.

-

Calculation of Repellency: Calculate the percentage of repellency using the formula: % Repellency = [ (C - T) / C ] x 100, where C is the number of mosquitoes on the control arm and T is the number on the treated arm.[9][14][20][21]

Potential Applications

The diverse biological activities of β-cubebene suggest its potential for various applications:

-

Drug Development: Its anti-inflammatory and potential antimicrobial properties make it a candidate for the development of new therapeutic agents.

-

Agriculture: Its role in plant defense could be harnessed to develop natural pesticides or to breed crops with enhanced resistance to pests and diseases.

-

Cosmetics and Flavors: As a component of essential oils, it contributes to the fragrance and flavor of various products.

Future Directions

While significant progress has been made in understanding β-cubebene, further research is needed to fully elucidate its biological roles and potential applications. Key areas for future investigation include:

-

Plant Signaling: Detailed studies are required to understand the specific signaling pathways in plants that are modulated by β-cubebene and its role in induced defense responses.

-

Mechanism of Action: Elucidating the molecular mechanisms underlying its antimicrobial and anti-inflammatory activities is crucial for drug development.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the relationship between the structure of β-cubebene and its biological activities can guide the synthesis of more potent and selective analogs.

This technical guide provides a solid foundation for researchers and professionals interested in the biological roles of β-cubebene. The provided data, protocols, and visualizations are intended to facilitate further exploration of this fascinating natural compound and its potential to benefit various scientific and industrial sectors.

References

- 1. beta-Cubebene | C15H24 | CID 93081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-cubebene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terpene - Wikipedia [en.wikipedia.org]

- 4. Interactions between the jasmonic and salicylic acid pathway modulate the plant metabolome and affect herbivores of different feeding types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. Arm-In-Cage test – Biogents AG [eu.biogents.com]

- 10. Chemical composition and antifungal properties of the essential oil and various extracts of Mikania scandens (L.) Willd | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. Chemical Composition and Antimicrobial Potential of Essential Oil of Acritopappus confertus (Gardner) R.M.King & H.Rob. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. broth microdilution assays: Topics by Science.gov [science.gov]

- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to β-Cubebene and its Isomer α-Cubebene for Researchers, Scientists, and Drug Development Professionals

Introduction

β-Cubebene and its isomer α-cubebene are naturally occurring tricyclic sesquiterpenes, a class of organic compounds valued for their aromatic properties and diverse biological activities. First isolated from the berries of Piper cubeba, commonly known as cubeb pepper, these compounds have garnered increasing interest within the scientific community. Their complex stereochemistry and potential therapeutic applications make them compelling subjects for research in phytochemistry, pharmacology, and synthetic chemistry. This technical guide provides a comprehensive overview of β- and α-cubebene, including their chemical properties, natural occurrence, biosynthesis, and reported biological activities, with a focus on presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways to support further research and drug development endeavors.

Chemical Structure and Properties

α-Cubebene and β-cubebene share the same molecular formula, C₁₅H₂₄, and a molar mass of 204.35 g/mol .[1][2] Their structural difference lies in the position of a double bond within their shared tricyclic skeleton. In α-cubebene, the double bond is endocyclic, located within one of the rings of the tricyclic system. In contrast, β-cubebene possesses an exocyclic double bond. This subtle structural variation influences their physicochemical properties and biological activities.

Table 1: Chemical and Physical Properties of α- and β-Cubebene

| Property | α-Cubebene | β-Cubebene |

| IUPAC Name | (1R,5S,6R,7S,10R)-4,10-Dimethyl-7-propan-2-yltricyclo[4.4.0.0¹˒⁵]dec-3-ene | (1R,5S,6R,7S,10R)-10-methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.0¹˒⁵]decane[1][2] |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄[1][2] |

| Molar Mass | 204.35 g/mol | 204.35 g/mol [1][2] |

| CAS Number | 17699-14-8 | 13744-15-5[1][2] |

| Appearance | Colorless to pale yellow solid (est) | Colorless to pale yellow solid (est)[3] |

| Boiling Point | Not available | 283.00 to 285.00 °C @ 760.00 mm Hg[3] |

| Melting Point | Not available | 59.00 to 61.00 °C @ 760.00 mm Hg[3] |

| Solubility | Insoluble in water; Soluble in alcohol | Insoluble in water; Soluble in alcohol[3] |

Natural Occurrence and Biosynthesis

The primary natural source of α- and β-cubebene is the essential oil of Piper cubeba berries.[4][5] However, these sesquiterpenes are also found in other plant species.

Table 2: Quantitative Analysis of α- and β-Cubebene in Piper cubeba Essential Oil

| Study | α-Cubebene (%) | β-Cubebene (%) | Analytical Method |

| Zahin et al. (2018) | 4.1 | 18.3 | GC/MS[5] |

| Violon et al. (1991) | 5.1 | - | GC/MS[6] |

| Sumathykutty et al. (1999) | - | 5.6 | GC/MS[6] |

| Maungchanburi et al. (2022) | - | 12.3 (in oleoresin) | GC/MS[5] |

The biosynthesis of β-cubebene has been studied in plants like Sequoia sempervirens (redwood) and is understood to proceed through the mevalonate pathway, starting from farnesyl pyrophosphate (FPP). A specific terpene synthase enzyme catalyzes a complex cyclization cascade of FPP to form the characteristic tricyclic cubebane skeleton.

Caption: Biosynthesis of β-Cubebene from Farnesyl Pyrophosphate.

Biological Activities and Signaling Pathways

Both α- and β-cubebene have been investigated for their biological activities, with a particular focus on their anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity of α-iso-Cubebene

A study on α-iso-cubebene, a closely related isomer of α-cubebene, demonstrated significant anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs).[7] The study found that α-iso-cubebene attenuates the inflammatory response induced by tumor necrosis factor-alpha (TNF-α) by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7]

Specifically, α-iso-cubebene was shown to inhibit the production of reactive oxygen species (ROS), suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin, and reduce the adhesion of monocytes to endothelial cells.[7] While it did not prevent the translocation of NF-κB to the nucleus, it significantly inhibited its transcriptional activation.[7]

Caption: Anti-inflammatory signaling pathway of α-iso-cubebene.

Antioxidant Activity

Experimental Protocols

Extraction of Cubebenes by Steam Distillation

A common method for extracting essential oils rich in α- and β-cubebene from plant material, such as Piper cubeba berries, is steam distillation.

Materials:

-

Dried and ground Piper cubeba berries

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Place the ground plant material into the boiling flask and add a sufficient amount of distilled water to cover the material.

-

Assemble the steam distillation apparatus.

-

Heat the mixture in the boiling flask to generate steam, which will pass through the plant material, carrying the volatile essential oils.

-

The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

-

Collect the distillate, which will be a mixture of water and essential oil (hydrosol), in the receiving flask.

-

Transfer the distillate to a separatory funnel and allow the layers to separate. The essential oil layer, being less dense, will typically float on top of the aqueous layer.

-

Carefully drain the lower aqueous layer and collect the essential oil.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Filter to remove the sodium sulfate.

-

The solvent can be removed under reduced pressure using a rotary evaporator to yield the pure essential oil.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils, including α- and β-cubebene.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

-

Helium as the carrier gas

Typical GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C, ramped to 240 °C at a rate of 3 °C/min.

-

Carrier Gas Flow Rate: 1.0 mL/min

-

Ion Source Temperature: 230 °C

-

Mass Range: 40-500 amu

-

Identification: Components are identified by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley).

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay is widely used to assess the antioxidant capacity of chemical compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

Test sample (e.g., β-cubebene or essential oil containing it) dissolved in methanol

-

Positive control (e.g., ascorbic acid, trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test sample and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the sample solution at different concentrations to the wells.

-

Add the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Conclusion

α-Cubebene and β-cubebene represent a fascinating pair of isomeric sesquiterpenes with significant potential for further scientific exploration and application. Their presence in various botanicals, coupled with their demonstrated anti-inflammatory and antioxidant activities, positions them as valuable lead compounds in the development of new therapeutic agents. This technical guide has provided a foundational understanding of their chemistry, natural sources, biosynthesis, and biological effects, supported by quantitative data and established experimental protocols. The elucidation of their interactions with key signaling pathways, such as the NF-κB pathway, opens new avenues for targeted drug design. It is hoped that the information compiled herein will serve as a valuable resource for researchers, scientists, and drug development professionals in their ongoing efforts to unlock the full therapeutic potential of these intriguing natural products.

References

- 1. Cubeb (Piper cubeba L.): nutritional value, phytochemical profiling and dermacosmeceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beta-Cubebene | C15H24 | CID 93081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 13744-15-5 [thegoodscentscompany.com]

- 4. Frontiers | Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties [frontiersin.org]

- 5. smujo.id [smujo.id]

- 6. research.rug.nl [research.rug.nl]

- 7. Inhibition of endothelial cell adhesion by the new anti-inflammatory agent alpha-iso-cubebene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Showing Compound this compound (FDB004832) - FooDB [foodb.ca]

The Therapeutic Potential of Beta-Cubebene: A Technical Whitepaper for Drug Discovery and Development

Foreword

Beta-cubebene, a tricyclic sesquiterpene found in the essential oils of various aromatic plants, most notably cubeb pepper (Piper cubeba), has emerged as a molecule of significant interest in the field of phytopharmaceuticals. Historically used in traditional medicine, recent scientific inquiry has begun to unravel the molecular mechanisms underpinning its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research into the therapeutic properties of this compound and its isomers, with a focus on its anti-inflammatory, neuroprotective, anticancer, and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, experimental methodologies, and putative signaling pathways to facilitate further investigation and potential clinical translation.

Introduction to this compound

This compound (C₁₅H₂₄) is a volatile organic compound characterized by a unique tricyclic structure.[1] It is a major constituent of the essential oil extracted from the berries of Piper cubeba, a plant with a long history of use in traditional medicine for treating a variety of ailments. The therapeutic potential of this compound is being explored in several key areas, driven by preliminary evidence suggesting its interaction with critical biological pathways involved in inflammation, neurodegeneration, carcinogenesis, and microbial pathogenesis. While research on pure this compound is still emerging, studies on its isomers and essential oils rich in this compound provide a strong foundation for its therapeutic promise.

Anti-inflammatory and Neuroprotective Properties

The anti-inflammatory and neuroprotective effects of cubebenes are among the most promising areas of research. Studies on its isomer, α-iso-cubebene, have provided significant insights into the potential mechanisms of action, primarily involving the modulation of the NF-κB and MAPK signaling pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Preclinical studies on α-iso-cubebene, an isomer of this compound, have demonstrated its potent anti-inflammatory and neuroprotective properties. In a key study utilizing amyloid β-stimulated microglia, α-iso-cubebene was shown to inhibit the production of a range of pro-inflammatory mediators, including cytokines, chemokines, prostaglandin E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS).[2] This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression.[2]

Mechanistic investigations revealed that α-iso-cubebene exerts its effects by targeting two critical inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Specifically, α-iso-cubebene was found to inhibit the phosphorylation and subsequent degradation of IκB-α, a key step in the activation of NF-κB.[2] Furthermore, it suppressed the phosphorylation of various MAPK family members.[2] By inhibiting these pathways, α-iso-cubebene effectively dampens the neuroinflammatory response triggered by amyloid β, suggesting a potential therapeutic role in neurodegenerative diseases such as Alzheimer's disease.[2]

Another study highlighted the ability of α-iso-cubebene to attenuate the adhesion of monocytes to tumor necrosis factor-alpha (TNF-α)-stimulated human umbilical vein endothelial cells (HUVECs). This effect was achieved through the inhibition of intracellular ROS production and the subsequent suppression of NF-κB activation, leading to reduced expression of the adhesion molecules VCAM-1 and E-selectin.[3]

Table 1: Quantitative Data on the Anti-inflammatory and Neuroprotective Effects of α-Iso-Cubebene

| Parameter | Experimental Model | Treatment | Result | Reference |

| Pro-inflammatory Mediators | Amyloid β-stimulated microglia | α-Iso-cubebene | Inhibition of pro-inflammatory cytokines, chemokines, PGE2, NO, and ROS | [2] |

| Enzyme Expression | Amyloid β-stimulated microglia | α-Iso-cubebene | Inhibition of iNOS and COX-2 expression | [2] |

| NF-κB Pathway | Amyloid β-stimulated microglia | α-Iso-cubebene | Inhibition of IκB-α phosphorylation and degradation; inhibition of NF-κB phosphorylation and transactivity | [2] |

| MAPK Pathway | Amyloid β-stimulated microglia | α-Iso-cubebene | Inhibition of MAPK phosphorylation | [2] |

| Endothelial Adhesion | TNF-α-stimulated HUVECs | α-Iso-cubebene (25 µg/ml) | Marked reduction in U937 monocyte adhesion | [3] |

| Adhesion Molecule Expression | TNF-α-stimulated HUVECs | α-Iso-cubebene (25 µg/ml) | Significant decrease in VCAM-1 and E-selectin expression | [3] |

| ROS Production | TNF-α-stimulated HUVECs | α-Iso-cubebene (25 µg/ml) | Significant inhibition of TNF-α-induced ROS formation | [3] |

Experimental Protocols

2.2.1 In Vitro Neuroinflammation Model

-

Cell Culture: Microglial cells are stimulated with amyloid β to induce a neuroinflammatory response.

-

Treatment: Cells are treated with varying concentrations of α-iso-cubebene.

-

Analysis of Inflammatory Mediators: The levels of pro-inflammatory cytokines and chemokines in the cell culture supernatant are quantified using ELISA. NO production is measured using the Griess reagent assay. Intracellular ROS levels are determined using fluorescent probes such as DCFH-DA. PGE2 levels are measured by immunoassay.

-

Western Blot Analysis: The expression levels of iNOS, COX-2, and the phosphorylation status of IκB-α and MAPK family proteins are determined by Western blotting using specific antibodies.

-

NF-κB Transactivation Assay: The transcriptional activity of NF-κB is assessed using a luciferase reporter gene assay.[2]

2.2.2 Endothelial Cell Adhesion Assay

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to confluence.

-

Treatment: HUVECs are pre-treated with α-iso-cubebene (e.g., 25 µg/ml) before stimulation with TNF-α.

-

Adhesion Assay: Fluorescently labeled U937 monocytes are added to the HUVEC monolayer, and the number of adherent cells is quantified after a specific incubation period.

-

Gene Expression Analysis: The mRNA expression levels of VCAM-1, E-selectin, and ICAM-1 are determined by RT-PCR.

-

Protein Expression Analysis: The cell surface and total protein expression of adhesion molecules are measured by flow cytometry and Western blotting, respectively.

-

ROS Measurement: Intracellular ROS production is measured using a fluorescent probe.[3]

Signaling Pathway Visualization

Caption: Putative anti-inflammatory signaling pathway of this compound.

Anticancer Properties

The anticancer potential of this compound is an area of active investigation, with current evidence primarily derived from studies on extracts of plants known to contain this sesquiterpene, such as Piper cubeba and Psidium cattleianum.

Cytotoxic Effects on Cancer Cell Lines

A study investigating the cytotoxic effects of a methanolic extract of Piper cubeba seeds, which contain this compound, demonstrated significant activity against several breast cancer cell lines.[4] One of the most active fractions, which was found to contain long-chain hydrocarbons, exhibited potent cytotoxicity.[4] Another study on a derivative, α-cubebenoate, showed notable anti-cancer effects in CT26 colon cancer cells, including cytotoxicity, induction of apoptosis, and inhibition of cell migration and adhesion.[5] However, it is important to note that one report suggested that cubebene itself may be toxic to both normal and cancer cells, highlighting the need for further investigation into its selectivity.[5]

Table 2: Cytotoxicity of Piper cubeba Fractions on Breast Cancer Cell Lines

| Cell Line | Fraction | IC₅₀ (µg/mL) | Reference |

| MCF-7 | Methanolic Crude Extract | 22.31 ± 0.83 | [4] |

| MDA-MB-468 | Methanolic Crude Extract | 21.84 ± 1.60 | [4] |

| MCF-7 | Fraction C | 2.72 ± 0.03 | [4] |

| MDA-MB-468 | Fraction C | 3.77 ± 0.43 | [4] |

| MDA-MB-231 | Fraction C | 4.03 ± 0.88 | [4] |

| MCF-7 | Fraction CE | 2.69 ± 0.09 | [4] |

Experimental Protocols

3.2.1 Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-468, MDA-MB-231) and a normal cell line (e.g., L929) are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or extracts) for a specified duration (e.g., 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The concentration of the test compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.[4]

3.2.2 Apoptosis Analysis (DNA Fragmentation Assay)

-

Cell Treatment: Cancer cells are treated with the test compound at its IC₅₀ concentration for a defined period.

-

DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.

-

Agarose Gel Electrophoresis: The extracted DNA is subjected to electrophoresis on an agarose gel.

-

Visualization: The DNA is visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). The characteristic ladder pattern of DNA fragmentation indicates apoptosis.[4]

Apoptosis Pathway Visualization

Caption: Putative apoptosis induction pathway of this compound.

Antimicrobial Properties

The antimicrobial activity of this compound has been suggested by studies on essential oils where it is a primary component.

Antibacterial Activity

An essential oil from the leaves of the peacock flower (Caesalpinia pulcherrima L.), in which this compound was the most abundant constituent (33.87%), demonstrated moderate to strong antibacterial effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The study reported inhibition zones at various concentrations of the essential oil.

Table 3: Antibacterial Activity of Peacock Flower Leaf Essential Oil (33.87% β-Cubebene)

| Bacterial Strain | Concentration of Essential Oil | Inhibition Zone Diameter (mm) | Reference |

| Escherichia coli | 7.5% | Strong inhibition | Not specified |

| Pseudomonas aeruginosa | 7.5% | Strong inhibition | Not specified |

| Staphylococcus aureus | 7.5% | Strong inhibition | Not specified |

| Bacillus subtilis | 12.5% | Strong inhibition | Not specified |

Experimental Protocol

4.2.1 Agar Disc Diffusion Method

-

Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread on the surface of an agar plate.

-

Disc Application: Sterile paper discs are impregnated with a known concentration of the test substance (e.g., essential oil containing this compound).

-

Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters. The size of the inhibition zone is proportional to the antimicrobial activity of the substance.

Pharmacokinetics and Bioavailability

To date, there are no published pharmacokinetic studies specifically on this compound. However, research on the structurally similar bicyclic sesquiterpene, β-caryophyllene, provides valuable insights into the likely pharmacokinetic profile and challenges associated with the oral delivery of these lipophilic compounds.

Studies on β-caryophyllene have shown that it exhibits poor oral bioavailability due to its low aqueous solubility, high volatility, and susceptibility to oxidation.[6] To overcome these limitations, formulation strategies such as self-emulsifying drug delivery systems (SEDDS) have been explored. In a human clinical trial, a SEDDS formulation of β-caryophyllene significantly enhanced its oral bioavailability compared to the neat oil, as evidenced by a 2.2-fold increase in the area under the curve (AUC) and a 3.6-fold increase in the maximum plasma concentration (Cmax).[6] These findings suggest that similar formulation approaches may be necessary to improve the therapeutic efficacy of orally administered this compound.

Conclusion and Future Directions

This compound and its isomers represent a promising class of sesquiterpenes with multifaceted therapeutic potential. The existing preclinical evidence, particularly for the anti-inflammatory and neuroprotective effects of α-iso-cubebene, strongly suggests that these compounds warrant further investigation. The elucidation of their inhibitory effects on the NF-κB and MAPK signaling pathways provides a solid foundation for targeted drug development, especially for neurodegenerative and inflammatory disorders.

While the anticancer and antimicrobial activities are supported by studies on plant extracts rich in this compound, future research must focus on evaluating the efficacy and selectivity of the isolated compound. The determination of specific IC₅₀ and MIC values for pure this compound against a broad panel of cancer cell lines and microbial strains is a critical next step.

Furthermore, a comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound is essential for its clinical translation. In vivo studies in relevant animal models are necessary to validate the in vitro findings and to establish a clear dose-response relationship. The development of advanced formulation strategies to enhance the oral bioavailability of this lipophilic molecule will also be crucial for its therapeutic success.

References

- 1. Buy this compound | 13744-15-5 [smolecule.com]

- 2. α-Iso-cubebene exerts neuroprotective effects in amyloid beta stimulated microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of endothelial cell adhesion by the new anti-inflammatory agent alpha-iso-cubebene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Effects of α-Cubebenoate Derived from Schisandra chinensis in CT26 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Cubebene as a Dietary Biomarker: A Technical Guide

Introduction

Beta-cubebene, a tricyclic sesquiterpenoid, has emerged as a potential biomarker for the consumption of specific foods, notably sweet basil (Ocimum basilicum) and bay leaf (Laurus nobilis).[1] This volatile organic compound is a constituent of the essential oils of these and other aromatic plants, including Roman chamomile and pot marjoram.[1] Its detection in biological matrices, such as saliva, following the ingestion of these foods, underscores its utility in dietary assessment and exposure studies.[1] This technical guide provides a comprehensive overview of this compound as a food consumption biomarker, detailing its quantitative occurrence, analytical methodologies for its detection, and its putative metabolic fate.

Quantitative Analysis of this compound in Food Matrices

The concentration of this compound in plant essential oils can vary significantly depending on the cultivar, geographical origin, and harvesting time. The tables below summarize the reported quantitative data for this compound in sweet basil and bay leaf essential oils.

Table 1: Quantitative Data of this compound in Sweet Basil (Ocimum basilicum) Essential Oil

| Plant Part | Extraction Method | Analytical Method | This compound Concentration (% of total oil) | Reference |

| Aerial Parts | Hydrodistillation | GC-MS | Not explicitly quantified, but identified as a constituent. | [2][3] |

| Leaves | Hydrodistillation | GC-MS | Varies among cultivars; specific percentage not provided. | |

| Flowers | Hydrodistillation | GC-MS | Varies among cultivars; specific percentage not provided. |

Table 2: Quantitative Data of this compound in Bay Leaf (Laurus nobilis) Essential Oil

| Plant Part | Extraction Method | Analytical Method | This compound Concentration (% of total oil) | Reference |

| Leaves | Hydrodistillation | GC-MS | 0.5% (as part of sesquiterpene hydrocarbons) | [4] |

| Leaves | Hydrodistillation | GC-MS | Not explicitly quantified, but identified as a constituent. | [5][6][7] |

| Fruits | Hydrodistillation | GC-MS | Identified as a constituent. | [5][8] |

| Twigs | Hydrodistillation | GC-MS | Identified as a constituent. | [5][8] |

Experimental Protocols

The accurate quantification of this compound as a biomarker necessitates robust and validated analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for the analysis of volatile compounds like this compound in both food and biological samples.

Protocol 1: Analysis of this compound in Plant Material (e.g., Sweet Basil Leaves)

1. Sample Preparation: Hydrodistillation a. Weigh 100 g of fresh or dried plant material. b. Place the material in a Clevenger-type apparatus with 1 L of distilled water. c. Heat the flask to boiling and continue the distillation for 3 hours. d. Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed vial.

2. GC-MS Analysis a. Gas Chromatograph (GC) Conditions:

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at 60°C for 2 min, ramp to 240°C at 3°C/min, and hold for 10 min.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injection Volume: 1 µL (split mode, 1:50). b. Mass Spectrometer (MS) Conditions:

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Ionization Energy: 70 eV.

- Mass Range: m/z 40-400.

- Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.